

Application Note: Quantification of Urinary α -Carboxyethyl Hydroxychroman (α -CEHC) using LC-MS/MS

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Compound of Interest

Compound Name: *alpha*-CEHC

Cat. No.: B041150

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Introduction

α -Carboxyethyl hydroxychroman (α -CEHC) is a major water-soluble metabolite of α -tocopherol, the most biologically active form of Vitamin E. The quantification of urinary α -CEHC is a valuable tool for assessing Vitamin E status and metabolism in humans.^{[1][2][3][4]} Elevated urinary excretion of α -CEHC can indicate adequate or surplus Vitamin E intake, making it a potential biomarker for nutritional assessment and in studies of oxidative stress.^{[3][4]} This application note provides a detailed protocol for the sensitive and specific detection of α -CEHC in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a stable isotope dilution LC-MS/MS approach for the accurate quantification of α -CEHC. Urine samples are first subjected to enzymatic hydrolysis to release conjugated α -CEHC, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted analyte is then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A deuterated internal standard (α -CEHC-d6) is used to correct for matrix effects and variations in extraction recovery and instrument response.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of urinary α -CEHC, compiled from various studies.

Table 1: Method Validation Parameters[5][6]

Parameter	Result
Linearity (Range)	0.0025 - 1 μ M
Correlation Coefficient (r^2)	> 0.995
Precision (%RSD)	< 15% (Intra-day and Inter-day)
Accuracy (%Recovery)	90% - 116%
Lower Limit of Quantification (LLOQ)	5 nmol/L
Lower Limit of Detection (LLOD)	2.5 nmol/L
Extraction Recovery	> 89%

Table 2: Representative MRM Transitions for α -CEHC and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
α -CEHC	277.1	191.1	15
α -CEHC-d6	283.1	197.1	15

Experimental Protocols

Materials and Reagents

- α -CEHC and α -CEHC-d6 standards (Cayman Chemical or equivalent)
- β -Glucuronidase from *Helix pomatia* (Sigma-Aldrich)
- Sodium acetate buffer (0.1 M, pH 5.0)

- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
- Human urine samples (store at -80°C until analysis)

Sample Preparation

- Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any precipitate.
- Internal Standard Spiking: To 1 mL of the urine supernatant, add 10 µL of the internal standard working solution (α -CEHC-d6, 1 µg/mL in methanol).
- Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β -glucuronidase solution. Incubate at 37°C for 4 hours or overnight to deconjugate glucuronidated metabolites.^[7]
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
 - Elute the analyte with 2 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)[8]
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B
- Injection Volume: 10 μ L
- Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

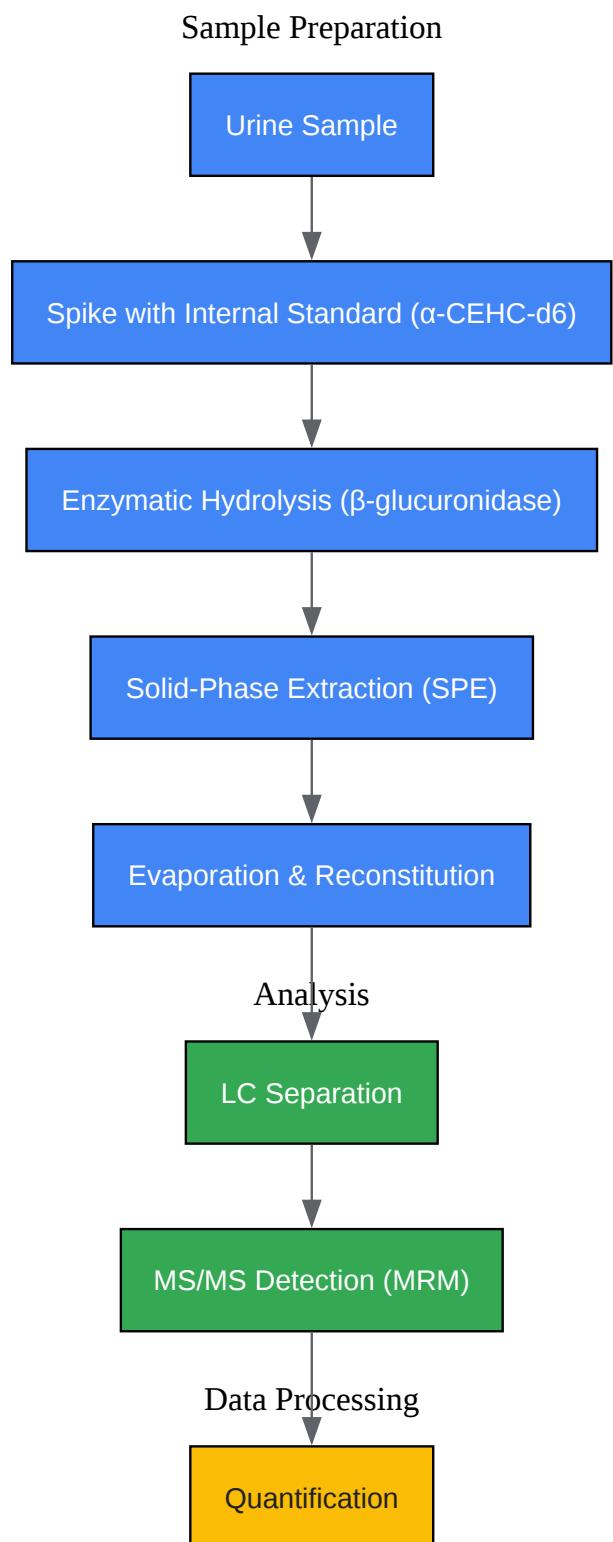
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C

- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr

Data Analysis and Quantification

Create a calibration curve by plotting the peak area ratio of the α -CEHC to the internal standard (α -CEHC-d6) against the concentration of the α -CEHC standards. The concentration of α -CEHC in the urine samples is then determined from this calibration curve.

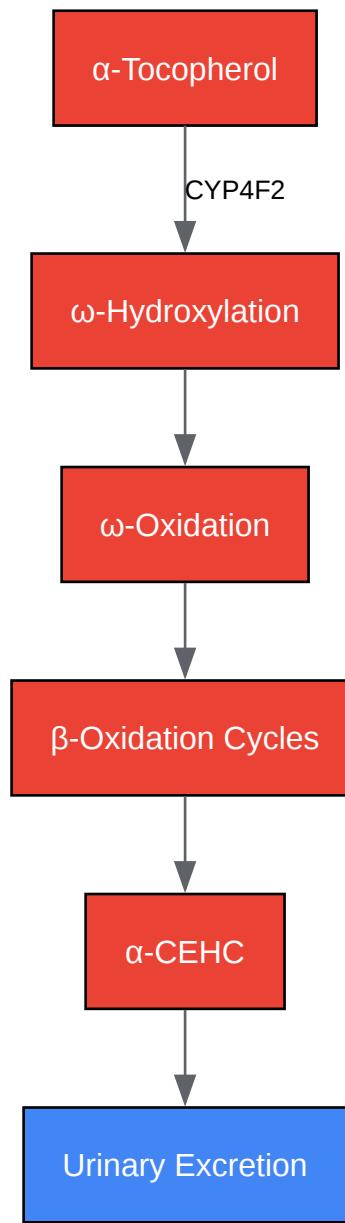
Visualizations



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Caption: Experimental workflow for urinary α -CEHC detection.

Vitamin E Metabolism

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Caption: Metabolic pathway of α -tocopherol to α -CEHC.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of α -CEHC in human urine. This protocol is well-suited for clinical research and

nutritional studies aiming to evaluate Vitamin E status and metabolism. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it a reliable tool for researchers, scientists, and drug development professionals.

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References

- 1. Lower plasma alpha-carboxyethyl-hydroxychroman after deuterium-labeled alpha-tocopherol supplementation suggests decreased vitamin E metabolism in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha- and gamma-tocotrienols are metabolized to carboxyethyl-hydroxychroman derivatives and excreted in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary α -carboxyethyl hydroxychroman can be used as a predictor of α -tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of vitamin E and its metabolites in equine urine using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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